molecular formula C9H14O5S B2842485 Ethyl 1,1,5-trioxothiepane-4-carboxylate CAS No. 62826-94-2

Ethyl 1,1,5-trioxothiepane-4-carboxylate

Cat. No.: B2842485
CAS No.: 62826-94-2
M. Wt: 234.27
InChI Key: UVBYPQPUPNIYMO-UHFFFAOYSA-N
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Description

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a chemical compound with the molecular formula C9H14O5S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,1,5-trioxothiepane-4-carboxylate typically involves the oxidation of ethyl 5-oxothiepane-4-carboxylate. This process can be achieved using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using advanced oxidation technologies. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,1,5-trioxothiepane-4-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones

  • Reduction: Formation of reduced sulfur compounds

  • Substitution: Formation of halogenated derivatives

Scientific Research Applications

Ethyl 1,1,5-trioxothiepane-4-carboxylate has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 1,1,5-trioxothiepane-4-carboxylate can be compared with other similar compounds, such as ethyl 5-oxothiepane-4-carboxylate and other sulfur-containing heterocyclic compounds. Its uniqueness lies in its specific oxidation state and functional groups, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • Ethyl 5-oxothiepane-4-carboxylate

  • Ethyl 1,1-dioxothiepane-4-carboxylate

  • Other sulfur-containing heterocyclic compounds

Properties

IUPAC Name

ethyl 1,1,5-trioxothiepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-2-14-9(11)7-3-5-15(12,13)6-4-8(7)10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBYPQPUPNIYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCS(=O)(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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